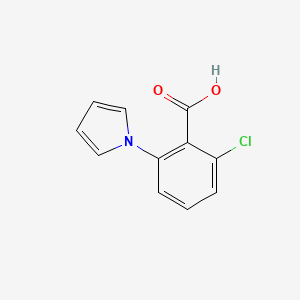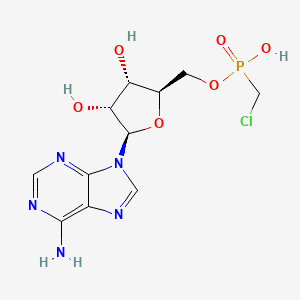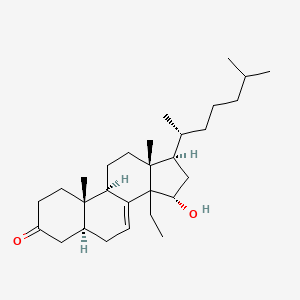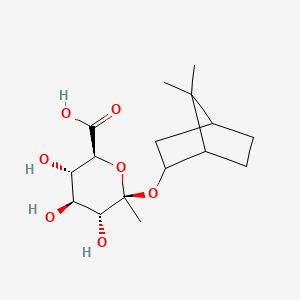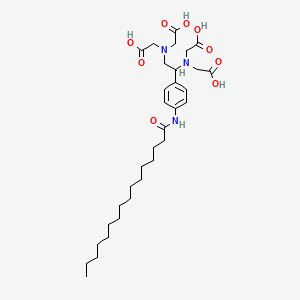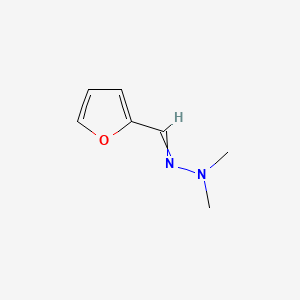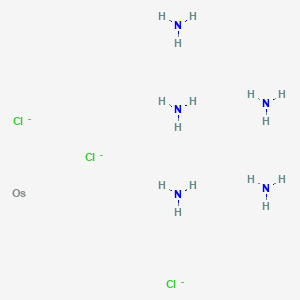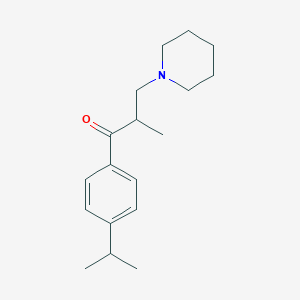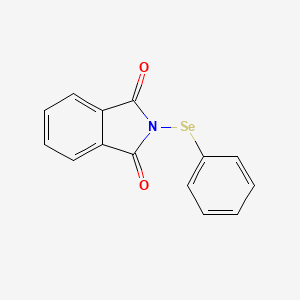
N-(Phenylseleno)phthalimide
概要
説明
N-(Phenylseleno)phthalimide is a technical grade compound with the empirical formula C14H9NO2Se . It is a versatile selenamide reagent that has been used in various applications such as the selective derivatization of thiols for mass spectrometric analysis and the derivatization of thiol peptides in protein digests .
Synthesis Analysis
The synthesis of N-(Phenylseleno)phthalimide involves the reaction of PhSe-Na+ generated in situ by the reduction of PhSeSePh, with sodium borohydride on reaction with N-(2-bromoethyl) phthalimide in an N2 atmosphere .Molecular Structure Analysis
The molecular structure of N-(Phenylseleno)phthalimide is represented by the SMILES stringO=C1N([Se]c2ccccc2)C(=O)c3ccccc13 . The molecular weight of the compound is 302.19 . Chemical Reactions Analysis
N-(Phenylseleno)phthalimide has been used in L-prolinamide or pyrrolidine trifluoromethanesulfonamide promoted α-selenenylation reactions of aldehydes and ketones .Physical And Chemical Properties Analysis
The melting point of N-(Phenylseleno)phthalimide is 181-184 °C (lit.) . The compound should be stored at a temperature of -20°C .科学的研究の応用
Selective Derivatization of Thiol Proteins/Peptides
N-(Phenylseleno)phthalimide: has been utilized for the selective modification of thiol proteins and peptides. This process is crucial for mass spectrometric analysis, as it allows for the identification and characterization of proteins with high specificity. The selenium tags introduced during this modification can either be preserved or removed with collision-induced dissociation, making it a versatile tool for protein structure analysis .
Mass Spectrometry-Based Proteomics
In proteomics, N-(Phenylseleno)phthalimide is employed to tag thiol peptides in protein digests. This tagging is done post-reduction with tri-n-butylphosphine, enabling the rapid and effective labeling of peptides for subsequent mass spectrometric analysis. This method provides a novel approach for protecting thiols in the bottom-up strategy of protein structure determination .
α-Selenenylation Reactions in Organic Synthesis
The compound is used in organic synthesis, particularly in α-selenenylation reactions of aldehydes and ketones. This reaction is promoted by L-prolinamide or pyrrolidine trifluoromethanesulfonamide, allowing for the introduction of a phenylseleno group into various organic molecules. This is a key step in synthesizing complex organic compounds with specific functional groups .
Modification of Cysteine Residues
Cysteine’s unique thiol group is reactive towards N-(Phenylseleno)phthalimide , which can be exploited to modify cysteine residues within peptides and proteins. This modification can influence the chemical environment and accessibility of the thiol group, which is significant for studying protein conformation and function .
Bioconjugation of Cysteine-Containing Compounds
N-(Phenylseleno)phthalimide: can be used for the bioconjugation of cysteine-containing compounds. This application is particularly important in the development of drug delivery systems where the selective targeting of thiol groups is required for the conjugation of therapeutic agents to carrier molecules .
Study of Protein Conformation
The reactivity of N-(Phenylseleno)phthalimide with protein thiols reflects the protein’s conformation. For example, in the case of creatine phosphokinase, the native protein predominantly reacts with one thiol, while the denatured protein can have all four thiols derivatized. This difference provides insights into the protein’s structure and the accessibility of its thiol groups .
Enzymatic Digest Tagging
In enzymatic digests, N-(Phenylseleno)phthalimide is used to tag thiol peptides quickly and effectively. This tagging is essential for the analysis of complex protein mixtures, allowing for the selective identification of peptides containing thiol groups .
Synthesis of Seleno-Organic Compounds
Finally, N-(Phenylseleno)phthalimide is instrumental in the synthesis of seleno-organic compounds. It is used to introduce the PhSe group into protected glycals, ketones, aldehydes, stannanes, and exocyclic alkenes. These seleno-organic compounds have various applications, including as intermediates in pharmaceutical synthesis and as catalysts in organic reactions .
作用機序
Target of Action
N-(Phenylseleno)phthalimide is a versatile selenamide reagent . Its primary targets are thiol groups in proteins and peptides . Thiol groups, which contain sulfur, are found in cysteine residues and play crucial roles in protein structure and function .
Mode of Action
The compound interacts with its targets through a process known as derivatization . In this process, N-(Phenylseleno)phthalimide selectively reacts with thiol groups, leading to the formation of a derivative that can be analyzed using mass spectrometry . This interaction is facilitated by the presence of adjacent basic amino acid residues, which stabilize the thiolate form, enhancing the nucleophilic attack on N-(Phenylseleno)phthalimide .
Biochemical Pathways
The derivatization of thiol groups by N-(Phenylseleno)phthalimide affects various biochemical pathways. For instance, it is used in α-selenenylation reactions of aldehydes and ketones . This reaction is promoted by L-prolinamide or pyrrolidine trifluoromethanesulfonamide
Result of Action
The primary result of N-(Phenylseleno)phthalimide’s action is the selective derivatization of thiol groups . This allows for the detailed analysis of proteins and peptides containing these groups . For instance, it has been used to derivatize thiol peptides in protein digests . The selenium tags introduced by the compound can survive or be removed with collision-induced dissociation (CID), making them useful for mass spectrometric analysis .
Action Environment
The action of N-(Phenylseleno)phthalimide can be influenced by various environmental factors. For example, the compound’s reactivity towards thiol groups reflects the chemical environment and accessibility of these groups in proteins and peptides . In the case of creatine phosphokinase, the native protein predominantly has one thiol group reacted with N-(Phenylseleno)phthalimide, while all four thiol groups of the denatured protein can be derivatized . This suggests that the protein’s conformation can significantly influence the compound’s action.
Safety and Hazards
特性
IUPAC Name |
2-phenylselanylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2Se/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZFQSLJTWPSDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se]N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343542 | |
| Record name | N-(Phenylseleno)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Phenylseleno)phthalimide | |
CAS RN |
71098-88-9 | |
| Record name | N-(Phenylseleno)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(phenylselanyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of action of N-(Phenylseleno)phthalimide (NPSP)?
A1: N-(Phenylseleno)phthalimide functions as a versatile electrophilic phenylselenium (SePh) donor. [] It selectively reacts with thiols, making it useful for thiol protein/peptide analysis. [, ] The reactivity of NPSP towards thiols can reveal information about the thiol's chemical environment within a peptide and its solvent accessibility within a protein. []
Q2: Can you describe the structural characteristics of NPSP?
A2: Although the provided abstracts do not specify the exact molecular formula, weight, or spectroscopic data for NPSP, its structure can be inferred from its name and reactions. It is a phthalimide derivative containing a phenylseleno group attached to the nitrogen atom.
Q3: Which reactions is NPSP commonly used in?
A3: NPSP finds extensive use in various organic reactions, including:
- α-Selenenylation of aldehydes and ketones: NPSP acts as a selenylating agent in these reactions, often catalyzed by L-prolinamide or pyrrolidine trifluoromethanesulfonamide. This leads to the formation of α-phenylselenoaldehydes and α-phenylseleno ketones. [, , , ]
- C-Se cross-coupling reactions: Silver(I)-catalyzed reactions using NPSP facilitate the phenylselenylation of terminal alkynes and organoboronic acids, yielding alkynyl and diaryl selenides. []
- Amidoselenenylation of alkenes: In the presence of a catalyst like TiCl4, NPSP serves as both a nitrogen and selenium source, enabling the formation of vicinal amidoselenides from alkenes. [, ]
- Hydroxyselenylation and silanoxyselenylation of allylic silanols: NPSP mediates both reactions, with regioselectivity dictated by reaction conditions (basic vs. acidic). []
- Cysteine-selective peptide modification: NPSP reacts with free cysteine thiols, attaching a benzeneselenol (SePh) group. This modification aids in cysteine-selective proteomics. []
Q4: What catalysts are often employed in conjunction with NPSP?
A4: Several catalysts are reported to enhance NPSP's reactivity:
- Organocatalysts: L-prolinamide [, ] and pyrrolidine trifluoromethanesulfonamide [] are effective for α-selenenylation of aldehydes and ketones, respectively.
- Lewis Acids: Silver(I) catalysts promote C-Se cross-coupling reactions. []
- Transition Metal Catalysts: TiCl4 catalyzes intermolecular amidoselenenylation of alkenes. [, ]
Q5: How does the structure of NPSP contribute to its reactivity in α-selenenylation reactions?
A5: While specific structure-activity relationship studies on NPSP are not detailed in the abstracts, computational studies using ab initio methods and density functional theory on L-proline and L-prolinamide catalyzed α-selenenylation reactions with NPSP reveal mechanistic insights:
- The rate-limiting step involves the enamine intermediate attacking the selenium atom in NPSP. []
- The prolinamide-catalyzed reaction has a lower transition state energy compared to the proline-catalyzed reaction, explaining its higher experimental efficiency. []
- Hydrogen bonding plays a crucial role in stabilizing transition states during the reaction. []
Q6: Are there specific analytical techniques used to study NPSP and its reactions?
A6:
- Mass Spectrometry (MS): NPSP derivatization, coupled with on-column digestion and electrochemical reduction, enables rapid bottom-up proteomics. [] Tandem MS analysis is utilized to study selenamide-derivatized peptide ions. [] UVPD (ultraviolet photodissociation) at 266 nm selectively cleaves the S-Se bond in NPSP-tagged peptides, facilitating cysteine-selective peptide identification. [, ]
- Gas Chromatography-Mass Spectrometry (GC/MS): Used to analyze NPSP-treated samples, such as basil plants cultivated using different farming practices. []
Q7: Have any alternatives or substitutes for NPSP been explored in the reported research?
A7: While the abstracts do not directly compare NPSP with alternative reagents, the use of N-bromosuccinimide (NBS) in conjunction with quaternary ammonium halides for generating mixed halogens for halolactonization is mentioned. [] This suggests potential alternative pathways for achieving similar transformations.
Q8: What are the limitations of using NPSP?
A8: One identified limitation involves its use with tri-n-butylphosphine for converting alcohols to selenides, where 3-phthalimido derivative formation is observed in allylic 3-sterols. [] This highlights potential side reactions and the need for careful consideration of substrate structure.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








